XOR Inhibitory Potency of the Core Scaffold
The 1-phenyl-3-aryl-pyrazole-4-carboxylic acid scaffold, of which 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a representative member, demonstrates potent inhibition of xanthine oxidoreductase (XOR). Derivatives of this core scaffold achieve low nanomolar IC50 values, comparable to the FDA-approved drug febuxostat. This establishes the scaffold as a validated starting point for developing non-purine XOR inhibitors [1].
| Evidence Dimension | In vitro Xanthine Oxidoreductase (XOR) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; core scaffold of compound series with IC50 values of 5.7 nM (for compound 16c, a close derivative) and 4.2 nM (for compound 16f). [1] |
| Comparator Or Baseline | Febuxostat (FDA-approved XOR inhibitor): IC50 = 5.4 nM [1] |
| Quantified Difference | Derivative 16f is 1.2-fold more potent than febuxostat (4.2 nM vs. 5.4 nM). Derivative 16c is nearly equipotent (5.7 nM vs. 5.4 nM). [1] |
| Conditions | In vitro enzymatic assay against XOR. [1] |
Why This Matters
This data validates the 1-phenyl-3-aryl-pyrazole-4-carboxylic acid scaffold as a highly effective XOR inhibitor, making 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid a key building block for medicinal chemistry programs targeting hyperuricemia and gout.
- [1] Li, J., Wu, F., Liu, X., Zou, Y., Chen, H., Li, Z., & Zhang, L. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 140, 20-30. https://doi.org/10.1016/j.ejmech.2017.08.047 View Source
